1-Fluoro-2-methylpropan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

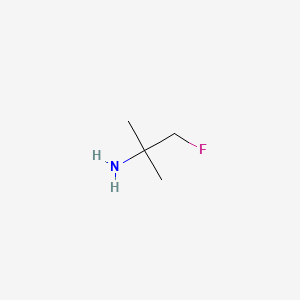

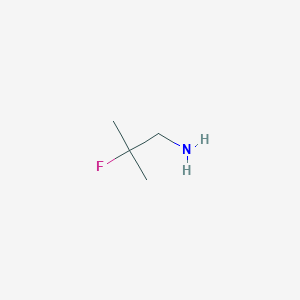

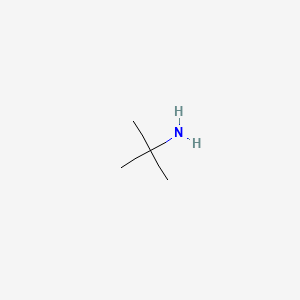

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN/c1-4(2,6)3-5/h3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHODSSFYKUSDHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CF)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2-methylpropan-2-amine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties and Data

A summary of the known and computed physicochemical properties of 1-Fluoro-2-methylpropan-2-amine and its hydrochloride salt is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | 2-fluoro-1,1-dimethylethylamine | PubChem[4] |

| Molecular Formula | C4H10FN | PubChem[4] |

| Molecular Weight | 91.13 g/mol | PubChem[4] |

| CAS Number | 112433-52-0 | PubChem[4] |

| Melting Point (HCl salt) | 247-248 °C | Sigma-Aldrich[5] |

| Computed XLogP3 | 0.2 | PubChem[4] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Computed Rotatable Bond Count | 1 | PubChem[4] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a highly plausible synthetic route involves the deoxofluorination of the corresponding amino alcohol, 2-amino-2-methyl-1-propanol (B13486). This transformation can be effectively achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, Deoxo-Fluor®.[6][7]

The proposed synthesis pathway is illustrated in the following diagram:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is adapted from general procedures for the fluorination of alcohols using DAST.[6][8][9] Caution: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. DAST can decompose explosively if heated above 90°C.

Materials:

-

2-Amino-2-methyl-1-propanol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is charged with 2-amino-2-methyl-1-propanol (1.0 equivalent) dissolved in anhydrous dichloromethane (DCM).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.1-1.2 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred solution of the amino alcohol via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for a specified period (typically 1-4 hours) and then allowed to slowly warm to room temperature overnight. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the excess DAST and acidic byproducts.

-

Extraction: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford this compound.

Biological Activity and Potential Applications in Drug Development

As of the latest literature review, there is no specific information available regarding the biological activity, signaling pathways, or toxicological profile of this compound. However, the introduction of fluorine into amine-containing molecules is a well-established strategy in medicinal chemistry.

The presence of a fluorine atom can:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.[1][2]

-

Modulate Basicity: The high electronegativity of fluorine can lower the pKa of the neighboring amino group, which can influence the drug's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding to target proteins.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug.[2]

Given these general principles, this compound could be a valuable building block for the synthesis of novel drug candidates. Its structural motif, a fluorinated tertiary butylamine, could be incorporated into various molecular scaffolds to explore its impact on pharmacological activity. Further research is warranted to elucidate the specific biological effects and potential therapeutic applications of this compound.

Safety Information

The hydrochloride salt of this compound is classified as a warning-level hazard, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Conclusion

This compound is a fluorinated amine with potential as a building block in drug discovery. While its synthesis can be plausibly achieved through the deoxofluorination of 2-amino-2-methyl-1-propanol, a detailed characterization of its physical and biological properties is currently lacking in the scientific literature. This guide provides a foundation for researchers interested in exploring the synthesis and potential applications of this and related fluorinated compounds, highlighting the need for further investigation into its pharmacological profile.

References

- 1. nbinno.com [nbinno.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H10FN | CID 13935250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | 112433-51-9 [sigmaaldrich.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. DAST - Enamine [enamine.net]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2-methylpropan-2-amine is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, influencing its metabolic stability, lipophilicity, and basicity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. This document summarizes key data in a structured format, outlines general experimental protocols for property determination, and presents a logical workflow for its characterization.

Chemical Identity and Structure

This compound, a primary amine, is characterized by a tert-butyl scaffold with a terminal fluorine atom. Its fundamental identifiers and structural details are presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 112433-52-0 |

| Molecular Formula | C4H10FN |

| Molecular Weight | 91.13 g/mol [1] |

| SMILES | CC(C)(N)CF |

| InChI Key | CHODSSFYKUSDHG-UHFFFAOYSA-N |

Physicochemical Properties

A molecule's physicochemical profile is critical for predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available experimental and computationally predicted properties of this compound and its hydrochloride salt.

Table 2.1: General Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid (as hydrochloride salt) | --INVALID-LINK-- |

| Melting Point (°C) | 247-248 (hydrochloride salt)[2] | Sigma-Aldrich[2] |

| Boiling Point (°C) | Not experimentally determined. Estimated to be lower than the hydrochloride salt's melting point. | - |

| pKa | Not experimentally determined. Estimated to be slightly lower than non-fluorinated analogues due to the electron-withdrawing effect of fluorine. | - |

Table 2.2: Solubility and Partitioning Properties

| Property | Value | Source |

| Water Solubility | Not experimentally determined. As a small amine, it is expected to have some solubility in water.[3] | - |

| logP (Octanol-Water Partition Coefficient) | 0.6932 (Predicted)[4] | ChemScene[4] |

Experimental Protocols

While specific experimental data for this compound is limited in publicly accessible literature, the following are detailed, generalized methodologies for determining the key physicochemical properties of primary amines.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid can be determined on a small scale using the Thiele tube method.[5][6]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer.

-

The assembly is placed in the Thiele tube containing heating oil.

-

The Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Water Solubility

The shake-flask method is a standard procedure for determining the solubility of a substance in water.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then centrifuged to separate the undissolved solid.

-

A sample of the clear supernatant is carefully removed.

-

The concentration of the dissolved amine in the aqueous sample is determined using a suitable analytical method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the dissociation constant (pKa) of an amine.[7][8]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., HCl)

Procedure:

-

A known concentration of the amine is dissolved in water.

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

-

The standardized acid solution is added in small increments from the burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for the experimental determination of the octanol-water partition coefficient.[9][10]

Apparatus:

-

Separatory funnel or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

1-Octanol (B28484) and Water (mutually saturated)

Procedure:

-

A known amount of the compound is dissolved in a mixture of pre-saturated 1-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate. Centrifugation can aid in phase separation.

-

Aliquots are taken from both the octanol (B41247) and water layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Outline

Caption: A conceptual synthetic workflow for this compound.

Logical Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive characterization of a novel compound. The following diagram illustrates a logical workflow for determining the key physicochemical properties of this compound.

Caption: Logical workflow for the experimental determination of key physicochemical properties.

Conclusion

This technical guide has consolidated the available and predicted physicochemical data for this compound. While experimental values for several key parameters are yet to be reported in the literature, this document provides researchers with a solid foundation of its chemical identity, predicted properties, and established methodologies for their experimental determination. The provided workflows offer a systematic approach for the comprehensive characterization of this and similar fluorinated amines, which will be instrumental in advancing their potential applications in drug discovery and development.

References

- 1. This compound | C4H10FN | CID 13935250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | 112433-51-9 [sigmaaldrich.com]

- 3. issr.edu.kh [issr.edu.kh]

- 4. chemscene.com [chemscene.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. connectsci.au [connectsci.au]

- 10. waters.com [waters.com]

- 11. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Fluoro-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoro-2-methylpropan-2-amine, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The introduction of fluorine into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This document details the chemical identity, structural information, and key physicochemical properties of this compound. Furthermore, a detailed, plausible synthetic protocol is presented, based on established methodologies for the preparation of related β-fluoroamines.

Chemical Identity and Structure

-

Chemical Name: this compound

-

Structure:

Physicochemical Data

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 91.13 g/mol | PubChem[3] |

| Monoisotopic Mass | 91.079727485 Da | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[2] |

| logP (octanol-water partition coefficient) | 0.6932 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 1 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

A hydrochloride salt of this amine is also available with the following properties:

Proposed Synthetic Protocol

Reaction Scheme:

The proposed synthesis involves the ring-opening of a suitable N-protected 2,2-dimethylaziridine (B1330147) with a fluoride (B91410) source, followed by deprotection to yield the target primary amine.

Step 1: Synthesis of N-Protected 2,2-Dimethylaziridine

The starting material, an N-protected 2,2-dimethylaziridine, can be synthesized from 2-amino-2-methyl-1-propanol (B13486) through methods such as the Wenker synthesis or by activation of the hydroxyl group followed by intramolecular cyclization. The choice of protecting group (e.g., Boc, Cbz, or a benzyl (B1604629) group) is critical for the subsequent steps.

Step 2: Hydrofluorination of N-Protected 2,2-Dimethylaziridine

This step involves the regioselective ring-opening of the aziridine (B145994) ring with a fluoride nucleophile. A variety of fluorinating agents can be employed, with amine-HF reagents being a common choice.

-

Reagents and Materials:

-

N-Protected 2,2-dimethylaziridine

-

Triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or Pyridine-HF (Olah's reagent)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating/cooling bath

-

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-protected 2,2-dimethylaziridine in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine trihydrofluoride (typically 1.5-2.0 equivalents) to the stirred solution. The addition should be done dropwise to control the reaction temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-protected this compound.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Step 3: Deprotection of the Amine

The final step is the removal of the N-protecting group to yield the free amine. The deprotection method will depend on the protecting group used.

-

For a Boc-protected amine:

-

Dissolve the purified N-Boc-1-fluoro-2-methylpropan-2-amine in a solution of trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base to obtain the free amine or used as the salt.

-

-

For a Cbz or Benzyl-protected amine:

-

Catalytic hydrogenation is the standard method. Dissolve the protected amine in a suitable solvent like ethanol (B145695) or methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.

-

Mandatory Visualization

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic route for this compound.

References

- 1. 112433-52-0|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C4H10FN | CID 13935250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | 112433-51-9 [sigmaaldrich.com]

- 5. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]

- 8. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]

"1-Fluoro-2-methylpropan-2-amine" molecular weight and formula

An In-depth Technical Guide on 1-Fluoro-2-methylpropan-2-amine

This technical guide provides a detailed overview of the chemical properties, analytical methodologies, and a potential synthesis workflow for this compound, a fluorinated amine of interest to researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chemical compound with the IUPAC name this compound. Its fundamental molecular properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C4H10FN | [1][2] |

| Molecular Weight | 91.13 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(CF)N | [1] |

| InChI Key | CHODSSFYKUSDHG-UHFFFAOYSA-N | [1] |

| CAS Number | 112433-52-0 | [2] |

Hypothetical Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of this compound and its potential impurities using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique in pharmaceutical development.[3][4]

Experimental Protocols

Quantitative Analysis by LC-MS

This protocol outlines a method for the quantitative analysis of this compound and the identification of potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the 50:50 mobile phase mixture. Filter the solution through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples into the LC-MS system.

-

Data Processing: Integrate the peak corresponding to this compound and any impurity peaks. Use the calibration curve to quantify the amount of the main compound and any impurities. The mass spectrometer data will aid in the tentative identification of unknown impurities.[4]

Potential Synthesis Pathway

The synthesis of fluorinated amines can be achieved through various organic chemistry routes. A plausible pathway for the synthesis of this compound could involve the hydrofluorination of an appropriate aziridine (B145994) precursor.[5] The following diagram illustrates a generalized logical flow for such a synthesis.

References

Spectroscopic Analysis of 1-Fluoro-2-methylpropan-2-amine: A Technical Guide

Disclaimer: The following spectroscopic data for 1-Fluoro-2-methylpropan-2-amine is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). As of the compilation of this guide, publicly accessible experimental data for this specific compound is limited. The provided information is intended for researchers, scientists, and professionals in drug development as a reference and guide for analytical studies.

Introduction

This compound is a fluorinated aliphatic primary amine. The presence of the fluorine atom and the tertiary carbon to which the amine is attached are expected to have distinct influences on its spectroscopic properties. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.40 | Doublet (d) | 2H | ²J | -CH₂F |

| ~1.50 | Broad Singlet (br s) | 2H | - | -NH₂ |

| ~1.20 | Triplet (t) | 6H | ³J | -C(CH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Coupling Constant (J, Hz) | Assignment |

| ~85.0 | Doublet (d) | ¹J | -CH₂F |

| ~55.0 | Doublet (d) | ²J | -C(CH₃)₂ |

| ~25.0 | Doublet (d) | ³J | -C(CH₃)₂ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3310 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric) of a primary amine.[1][2][3] |

| 2960 - 2850 | Medium to Strong | C-H stretch (aliphatic). |

| 1620 | Medium | N-H bend (scissoring) of a primary amine.[2][4] |

| 1400 - 1000 | Strong | C-F stretch. |

| 1250 - 1020 | Medium to Weak | C-N stretch (aliphatic amine).[2] |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 91 | Moderate | [M]⁺ (Molecular Ion) |

| 58 | 100 (Base Peak) | [M - CH₂F]⁺ (α-cleavage).[5][6][7] |

| 76 | Low | [M - CH₃]⁺ (α-cleavage).[5][6][7] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for primary amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. If necessary, vortex the tube gently.

-

For the identification of the N-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H NMR spectrum. The N-H signal should disappear or significantly decrease in intensity.[8]

-

-

Instrumentation and Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Sample (Neat): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Use a liquid cell with a defined path length.

-

ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal. This is often the simplest method for liquid samples.

-

-

Instrumentation and Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (salt plates, solvent cell, or clean ATR crystal).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typical spectral range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Further dilute the stock solution to a final concentration of about 1-10 µg/mL.

-

If using direct infusion, the solution can be loaded into a syringe for introduction into the ion source. For GC-MS, the sample is injected into the gas chromatograph.

-

-

Instrumentation and Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS or direct infusion.

-

EI-MS (typical for volatile, low molecular weight compounds):

-

The sample is introduced through a GC or as a volatile liquid.

-

Electron energy: 70 eV.

-

Mass range: m/z 10-500.

-

-

ESI-MS:

-

The sample solution is introduced via direct infusion or an LC system.

-

Operate in positive ion mode to form [M+H]⁺ ions.

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

For fragmentation data, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: NMR Spectroscopy Of Amines [jove.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Fluorinated Branched Amines

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of fluorinated branched amines, with a particular focus on their applications in medicinal chemistry and drug development.

Introduction: The Strategic Role of Fluorine in Amine-Containing Pharmaceuticals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] Its unique properties, including high electronegativity, small steric footprint comparable to hydrogen, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile.[2] When incorporated into branched amine structures, fluorine can profoundly influence metabolic stability, lipophilicity, basicity (pKa), and binding affinity to biological targets.[3][4]

Fluorinated branched amines are crucial building blocks in medicinal chemistry, offering a powerful tool to enhance the therapeutic potential of a wide range of pharmaceuticals. The strategic placement of fluorine can block metabolically labile sites, improve membrane permeability, and alter conformational preferences to favor a bioactive conformation.[1][5] These modifications often translate to improved pharmacokinetics and pharmacodynamics.[6]

Historical Perspective: The Emergence of Fluorinated Branched Amines

The journey into the world of fluorinated organic compounds began in the mid-19th century, with the first synthesis of an organofluorine compound reported in 1835.[4] However, it was not until the mid-20th century that the significance of fluorine in medicinal chemistry was truly appreciated, spurred by the success of fluorinated corticosteroids like fludrocortisone, the first fluoro-pharmaceutical marketed in 1954.[1]

While a singular "discovery" of fluorinated branched amines is not documented, their emergence can be traced to the broader exploration of fluorinated amino acids as unnatural building blocks for peptides and as potential enzyme inhibitors. Early synthetic efforts in the mid to late 20th century focused on developing methods to access these novel structures. For instance, chemoenzymatic approaches for the synthesis of (2S)-5,5,5-trifluoroleucine were developed, highlighting the early interest in these complex molecules.[1]

Synthetic Methodologies for Fluorinated Branched Amines

The synthesis of fluorinated branched amines, particularly in a stereoselective manner, presents unique challenges. A variety of innovative methods have been developed to address these challenges, providing access to a diverse range of these valuable compounds.

Asymmetric Synthesis using Chiral Ni(II) Complexes

A powerful strategy for the stereoselective synthesis of γ-branched fluorinated amino acids, such as trifluoroleucine, involves the use of chiral Ni(II) complexes.[7] This method allows for the gram-scale synthesis of enantio- and diastereomerically pure products.[7]

Experimental Protocol: Synthesis of Trifluoroleucine Analogs[7]

Step 1: Synthesis of Fluorinated Alkyl Iodide Precursor

A fluorinated tosylate is first synthesized and then converted to the corresponding iodide. For example, 3,3,3-trifluoro-2-methylpropan-1-ol (B1311797) can be converted to its tosylate, which is then subjected to an iodination reaction.

-

Reaction Conditions: The iodination of the tosylate is optimized at 80 °C for 24 hours.

-

Yield: A yield of 87% for the fluorinated alkyl iodide can be achieved.

Step 2: Alkylation of the Chiral Ni(II) Complex

The synthesized fluorinated alkyl iodide is then used to alkylate a chiral Ni(II) complex of a glycine (B1666218) Schiff base.

-

Reaction Conditions: The alkylation is carried out in the presence of a base like DBU in a suitable solvent such as acetonitrile (B52724) at 0 °C.

-

Diastereoselectivity: This method provides high diastereoselectivity due to the steric hindrance of the chiral ligand on the Ni(II) complex.

Step 3: Hydrolysis and Protection

The alkylated Ni(II) complex is hydrolyzed under acidic conditions, followed by protection of the amino group (e.g., with Fmoc-Osu) to yield the desired fluorinated amino acid.

The following diagram illustrates the general workflow for the synthesis of γ-branched fluorinated amino acids using a chiral Ni(II) complex.

Caption: Synthesis of γ-branched fluorinated amino acids.

Chemoenzymatic Synthesis

Enzymes offer a highly selective and efficient route to chiral fluorinated compounds. Transaminases, for example, can be used for the asymmetric synthesis of fluorinated amines from their corresponding keto acids.[1]

Experimental Protocol: Chemoenzymatic Synthesis of (2S)-5,5,5-Trifluoroleucine[1]

This method involves the transamination of the α-keto acid precursor of trifluoroleucine using an enzyme such as L-amino acid dehydrogenase.

-

Enzyme: Alcaligenes faecalis has been used for this transformation.[1]

-

Substrate: The corresponding α-keto acid of the target fluorinated amino acid.

-

Reaction Conditions: The reaction is typically carried out in an aqueous buffer system with a suitable amino donor.

Other Stereoselective Methods

Various other stereoselective methods have been developed, including:

-

Organocatalysis: For the enantioselective synthesis of β- and γ-fluoroamines.

-

Ring-opening of aziridines: With a fluoride (B91410) source to produce β-fluoroamines.

-

Asymmetric hydrogenation: Of fluorinated imines.

| Method | Target Compound | Key Reagents/Catalysts | Stereoselectivity | Reference |

| Chiral Ni(II) Complex | γ-Trifluoroleucine | Chiral Ni(II) complex, DBU | High de | [7] |

| Chemoenzymatic | (2S)-5,5,5-Trifluoroleucine | Transaminase (e.g., from Alcaligenes faecalis) | High ee | [1] |

| Organocatalysis | β- and γ-fluoroamines | Chiral organocatalysts | 87-96% ee | |

| Aziridine Ring Opening | β-fluoroamines | Fluoride source | Regio- and diastereoselective |

Biological Significance and Applications

Fluorinated branched amines have a significant impact on biological systems and are valuable tools in drug discovery and chemical biology.

Modulation of Physicochemical Properties and Biological Activity

The introduction of fluorine can dramatically alter the properties of branched amines:

-

Basicity (pKa): Fluorination generally lowers the pKa of a nearby amine, which can improve oral bioavailability by increasing the proportion of the neutral species that can cross cell membranes.[3]

-

Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom may increase lipophilicity, while a trifluoromethyl group can either increase or decrease it depending on the molecular environment. This modulation is critical for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

-

Metabolic Stability: The strong C-F bond can block sites of metabolism by cytochrome P450 enzymes, leading to a longer half-life of the drug.[8]

Conformational Control and Protein Engineering

Fluorinated branched-chain amino acids, such as trifluoroleucine and fluorinated valine analogs, are powerful tools in protein engineering.[9][10]

-

Conformational Effects: The gauche effect of the C-F bond can influence the conformational preferences of the amino acid side chain and the peptide backbone.[11] This can be used to stabilize specific secondary structures, such as α-helices or β-sheets, in peptides and proteins.[9]

-

Protein Stability: The incorporation of trifluoroleucine into the hydrophobic core of proteins has been shown to increase their thermal stability.[9]

-

¹⁹F NMR Probes: The fluorine nucleus is an excellent NMR probe. Incorporating fluorinated amino acids into proteins allows for the study of protein structure, dynamics, and interactions with other molecules without the background signal present in ¹H NMR.[12]

Enzyme Inhibition

Fluorinated branched amines can act as potent enzyme inhibitors. The electron-withdrawing nature of fluorine can enhance the binding affinity of a molecule to an enzyme's active site or render it a mechanism-based inhibitor.[13][14] For example, fluorinated amino acids have been designed as irreversible inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[8]

Impact on Cellular Signaling

While direct modulation of specific signaling pathways by fluorinated branched amines is an emerging area of research, their influence can be inferred from their effects on protein function and metabolism.

Non-fluorinated branched-chain amino acids (BCAAs) are known to be key regulators of the mTOR (mammalian target of rapamycin) signaling pathway , which is a central controller of cell growth, proliferation, and metabolism.[15][16] Leucine (B10760876), in particular, is a potent activator of mTORC1.[17][18] Given that fluorinated analogs can mimic natural amino acids, it is plausible that they could also interact with the components of the mTOR pathway, potentially as agonists or antagonists.

The diagram below illustrates the canonical mTORC1 signaling pathway activated by leucine.

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Furthermore, by altering protein conformation and stability, fluorinated branched amines can indirectly affect signaling pathways that are dependent on specific protein-protein interactions. Proteomic studies of cells treated with fluorinated branched-chain amino acids can reveal changes in protein expression and post-translational modifications, providing insights into the affected cellular pathways.[19][20]

Conclusion and Future Perspectives

Fluorinated branched amines have evolved from chemical curiosities to indispensable tools in modern drug discovery and chemical biology. Their unique ability to modulate the physicochemical and biological properties of molecules provides a powerful strategy for optimizing drug candidates and probing biological systems.

The continued development of novel and efficient synthetic methods will undoubtedly expand the accessible chemical space of fluorinated branched amines, enabling the synthesis of increasingly complex and diverse structures. Future research will likely focus on:

-

Elucidating the precise mechanisms by which fluorinated branched amines modulate cellular signaling pathways.

-

Developing novel therapeutics that leverage the unique properties of these compounds for a wide range of diseases, including cancer, metabolic disorders, and neurological conditions.

-

Expanding the toolkit of ¹⁹F NMR probes for in-cell and in-vivo studies of protein function and drug-target engagement.

The rich history and dynamic present of fluorinated branched amines suggest a bright future where these fascinating molecules will continue to play a pivotal role in advancing our understanding of biology and improving human health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole-body metabolic fate of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.hw.ac.uk [pure.hw.ac.uk]

- 12. (PDF) Enzymatic Synthesis of Fluorine-Containing Amino [research.amanote.com]

- 13. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biocon.re.kr [biocon.re.kr]

- 16. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]

- 18. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Branched-Chain Amino Acid Degradation Pathway was Inactivated in Colorectal Cancer: Results from a Proteomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to Fluoroamphetamine Analogs and Derivatives

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. The compounds discussed herein are potent psychoactive substances and should only be handled by qualified professionals in a controlled laboratory setting.

Introduction

While the specific compound "1-Fluoro-2-methylpropan-2-amine" is noted in chemical databases, there is a significant lack of published research regarding its analogs, derivatives, and pharmacological profile. This guide, therefore, focuses on a closely related and extensively studied class of compounds: the fluoroamphetamines. Specifically, this whitepaper will delve into the synthesis, pharmacology, and mechanisms of action of the positional isomers 2-Fluoroamphetamine (2-FA), 3-Fluoroamphetamine (3-FA), and 4-Fluoroamphetamine (4-FA). These compounds serve as valuable pharmacological tools for understanding the structure-activity relationships of monoamine releasing agents and hold potential for the development of novel therapeutics.

The substitution of a fluorine atom onto the phenyl ring of the amphetamine backbone significantly alters the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide will provide a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Pharmacology: Interaction with Monoamine Transporters

The primary mechanism of action for fluoroamphetamines involves their interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These compounds act as both reuptake inhibitors and releasing agents, leading to a significant increase in the synaptic concentrations of these key neurotransmitters.

Quantitative Pharmacological Data

Table 1: Monoamine Transporter Uptake Inhibition (IC50 nM)

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 2-Fluoroamphetamine (2-FA) | 270[2] | 43[2] | 1845[2] |

| 4-Fluoroamphetamine (4-FA) | 770[3][4] | 420[3][4] | 6800[3] |

Table 2: Monoamine Release (EC50 nM)

| Compound | Dopamine (DA) EC50 (nM) | Norepinephrine (NE) EC50 (nM) | Serotonin (5-HT) EC50 (nM) |

| 4-Fluoroamphetamine (4-FA) | 200[3] | 37[3] | 730[3] |

Table 3: Other Pharmacological Data for 4-Fluoroamphetamine (4-FA)

| Target | Parameter | Value (nM) |

| 5-HT2A Receptor | Ki | 11,300[3] |

| 5-HT2C Receptor | Ki | 7,800[3] |

| Monoamine Oxidase A (MAO-A) | IC50 | 16,000[3] |

Synthesis of Fluoroamphetamine Analogs

The synthesis of fluoroamphetamines typically involves a multi-step process starting from the corresponding fluorinated benzaldehyde. The most common route is a Henry condensation followed by a reduction of the resulting nitropropene.

General Synthesis Workflow

Experimental Protocols

Synthesis of 2-Fluoroamphetamine (2-FA) via Reductive Amination of 2-Fluorophenylacetone (2-FP2P)[5]

Materials:

-

2-Fluorophenylacetone (2-FP2P)

-

Methanol

-

Glacial acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dilute hydrochloric acid (HCl)

-

Concentrated sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (or diethyl ether)

-

Anhydrous magnesium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-fluorophenylacetone (1 equivalent) and ammonium acetate (10 equivalents) in methanol. Adjust the pH of the solution to approximately 5.5 with glacial acetic acid. Stir the mixture at room temperature for 2-4 hours.

-

Reduction: To the reaction mixture, add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30°C. Stir the reaction for an additional 12-24 hours at room temperature.

-

Workup: Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2) to decompose any remaining cyanoborohydride. Stir for 1 hour. Make the solution basic (pH > 12) with the addition of a concentrated sodium hydroxide solution.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts.

-

Purification:

-

Acid-Base Extraction: Wash the combined organic layers with brine. Extract the organic layer with dilute HCl. Separate the acidic aqueous layer and wash it with fresh organic solvent. Basify the aqueous layer with a concentrated sodium hydroxide solution and extract the 2-FA freebase with an organic solvent.

-

Drying and Evaporation: Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Distillation: Purify the resulting oil by fractional distillation under reduced pressure to obtain pure 2-Fluoroamphetamine.

-

In Vitro Monoamine Transporter Uptake Inhibition Assay[2]

Objective: To determine the IC50 value of a test compound for the inhibition of dopamine, norepinephrine, and serotonin uptake into cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

96-well cell culture plates

-

Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

-

Test compound (e.g., 2-FA, 4-FA)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation counter

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for 10-20 minutes at 37°C.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter to each well.

-

Uptake Termination: After a short incubation period (typically 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

Signaling Pathways and Mechanism of Action

Amphetamine and its analogs, including the fluoroamphetamines, exert their effects through a complex interplay of interactions with monoamine transporters and downstream signaling cascades.

Monoamine Release Mechanism

The canonical mechanism of amphetamine-induced monoamine release involves the following steps:

-

Uptake: The amphetamine analog is transported into the presynaptic neuron via monoamine transporters (DAT, NET, SERT).

-

VMAT2 Inhibition: Once inside the neuron, the drug disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the leakage of neurotransmitters from synaptic vesicles into the cytoplasm.

-

Transporter Reversal: The elevated cytoplasmic neurotransmitter concentration, along with the amphetamine analog itself, causes the plasma membrane monoamine transporters to reverse their direction of transport, resulting in the efflux of neurotransmitters into the synaptic cleft.

This process is further modulated by intracellular signaling pathways, including those involving Protein Kinase C (PKC) and Rho GTPases.

Role of Protein Kinase C (PKC) and Rho GTPase in Transporter Regulation

Recent research has elucidated the role of intracellular signaling cascades in modulating the effects of amphetamines. Amphetamine has been shown to activate Protein Kinase C (PKC), which can phosphorylate monoamine transporters, facilitating their reversal and subsequent neurotransmitter efflux.[5]

Furthermore, amphetamines can activate the small GTPase RhoA, which leads to the internalization of dopamine transporters from the cell surface.[6] This process reduces the number of available transporters for reuptake, further potentiating the increase in synaptic dopamine levels.

Conclusion

The fluoroamphetamines represent a fascinating class of compounds with distinct pharmacological profiles dictated by the position of the fluorine substituent. While 2-FA and 3-FA appear to be more selective for the catecholamine systems, 4-FA exhibits a broader spectrum of activity with significant serotonergic effects. This guide has provided a comprehensive overview of the available data on the synthesis, pharmacology, and mechanism of action of these important research chemicals. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development, facilitating further investigation into this intriguing family of psychoactive molecules. The continued study of these compounds will undoubtedly provide deeper insights into the complex regulation of monoaminergic neurotransmission and may pave the way for the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Protein kinase C inhibitors block amphetamine-mediated dopamine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Theoretical Investigation into the Stability of 1-Fluoro-2-methylpropan-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

The introduction of fluorine into small organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This whitepaper presents a theoretical framework for evaluating the stability of 1-Fluoro-2-methylpropan-2-amine, a representative fluorinated amine building block. Utilizing state-of-the-art computational chemistry protocols, we outline a comprehensive approach to determine its structural, thermodynamic, and electronic properties. This guide provides detailed methodologies for conformational analysis, thermodynamic stability assessment, and electronic structure characterization through Natural Bond Orbital (NBO) analysis. The results, presented in a clear, tabular format, serve as a template for the in-silico evaluation of novel fluorinated compounds, enabling researchers to predict molecular stability and guide experimental design in the early stages of drug development.

Introduction

Fluorinated amines are a critical class of compounds in medicinal chemistry. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which in turn influences its pharmacokinetic and pharmacodynamic profile.[4] Specifically, the strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1][3]

This compound combines a neopentyl-like scaffold with a primary amine and a fluorine atom at the C1 position. This structure presents interesting questions regarding its conformational preferences and overall stability. The proximity of the electronegative fluorine atom to the amine group can induce significant electronic effects, influencing the molecule's geometry, reactivity, and intermolecular interactions.

A thorough theoretical understanding of the stability of such building blocks is essential before their incorporation into larger, more complex drug candidates. Computational chemistry provides a powerful, cost-effective toolkit for this purpose, allowing for the detailed exploration of a molecule's potential energy surface and the quantification of its thermodynamic and electronic characteristics.[5][6][7] This document outlines the theoretical protocols and expected outcomes from such a study on this compound.

Computational Protocols & Methodologies

The following protocols describe a robust computational workflow for assessing the stability of this compound. These methods are based on widely accepted practices in the field of quantum chemistry.

Software

All calculations can be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[8][9][10] Visualization and analysis of the results can be conducted with supporting software like GaussView or Chemcraft.

Conformational Analysis

To identify the most stable conformers of the molecule, a systematic or stochastic conformational search is required.[11][12][13]

Protocol:

-

Initial Structure Generation: The initial 3D structure of this compound is built using a molecular editor.

-

Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating the key dihedral angles, specifically the C1-C2 and C2-N bonds.

-

Geometry Optimization: All unique minima identified from the scan are then fully optimized without constraints.

-

Level of Theory: A computationally efficient level of theory is suitable for the initial search, such as the B3LYP functional with the 6-31G(d) basis set.

Thermodynamic Stability Calculation

For the lowest energy conformers, more accurate calculations are performed to determine their thermodynamic properties.

Protocol:

-

Re-optimization: The geometries of the most stable conformers are re-optimized at a higher level of theory, for instance, using the B3LYP functional with the 6-311+G(d,p) basis set . This basis set is robust for organic molecules containing fluorine.[14]

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.[15]

-

Thermochemical Data Extraction: From the frequency calculation output, key thermodynamic properties such as the zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G) are extracted for a standard state of 298.15 K and 1 atm.[5][16]

Electronic Structure Analysis

To understand the electronic factors contributing to stability, a Natural Bond Orbital (NBO) analysis is conducted.[17][18]

Protocol:

-

NBO Calculation: The NBO analysis is performed on the final, high-level optimized geometry. This is typically requested as a post-processing step within the quantum chemistry software.[19][20]

-

Data Analysis: The output is analyzed to determine:

-

Natural Atomic Charges: To understand the charge distribution and the inductive effect of the fluorine atom.

-

Hybridization: To describe the bonding orbitals.

-

Second-Order Perturbation Theory Analysis: To identify and quantify the stabilizing hyperconjugative interactions, such as delocalization of electron density from bonding orbitals to anti-bonding orbitals.[18]

-

Theoretical Results

Disclaimer: The following quantitative data are representative examples generated for illustrative purposes, as no specific published theoretical studies on this compound were available. They reflect chemically plausible outcomes of the described computational protocols.

Conformational Stability

The conformational analysis would likely reveal several stable conformers, differing primarily by the rotation around the C1-C2 bond (defining the position of the fluorine relative to the amine) and the C2-N bond. The relative energies determine their population at equilibrium.

Table 1: Calculated Relative Energies and Thermodynamic Properties of this compound Conformers

| Conformer ID | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 (Global Min.) | 0.00 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 0.82 | 0.95 | 19.1 |

| Conf-3 | 1.52 | 1.49 | 1.68 | 5.6 |

The global minimum (Conf-1) would likely exhibit a staggered conformation that minimizes steric hindrance between the fluoromethyl group and the amine, while potentially maximizing stabilizing gauche interactions involving the fluorine atom.

Absolute Thermodynamic Properties

The absolute thermodynamic values provide insight into the molecule's intrinsic stability.

Table 2: Calculated Absolute Thermodynamic Properties for the Most Stable Conformer (Conf-1)

| Property | Value | Units |

| Zero-Point Vibrational Energy (ZPVE) | 85.41 | kcal/mol |

| Standard Enthalpy of Formation (ΔH°f) | -75.23 | kcal/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -32.15 | kcal/mol |

| HOMO-LUMO Gap | 6.88 | eV |

A negative Gibbs free energy of formation indicates that the molecule is stable with respect to its constituent elements. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[15]

Electronic Structure and NBO Analysis

NBO analysis quantifies the electronic effects governing the molecule's stability.

Table 3: Selected NBO Analysis Results for the Most Stable Conformer (Conf-1)

| Parameter | Atom(s) | Value | Description |

| Natural Charge | F | -0.41 e | Highly polarized C-F bond |

| Natural Charge | C1 | +0.25 e | Carbon atom attached to fluorine |

| Natural Charge | C2 | +0.15 e | Quaternary carbon |

| Natural Charge | N | -0.95 e | Nitrogen atom of the amine group |

| Stabilization Energy (E(2)) | σ(C-H) → σ(C-F) | 1.85 kcal/mol | Hyperconjugation weakening C-F bond |

| Stabilization Energy (E(2)) | n(N) → σ(C-F) | 0.75 kcal/mol | Interaction between N lone pair and C-F antibond |

| Stabilization Energy (E(2)) | n(N) → σ*(C-C) | 2.50 kcal/mol | Interaction between N lone pair and C-C antibond |

The NBO results highlight the strong inductive effect of the fluorine atom, leading to a significant partial positive charge on the adjacent carbon (C1). The second-order perturbation analysis reveals key hyperconjugative interactions that contribute to the overall stability of the molecule.

Visualizations

Computational Workflow

References

- 1. Metabolism of Fluorine-Containing Drugs | Annual Reviews [annualreviews.org]

- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. docs.materialsproject.org [docs.materialsproject.org]

- 6. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 9. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 10. iscitech.com [iscitech.com]

- 11. benchchem.com [benchchem.com]

- 12. calcus.cloud [calcus.cloud]

- 13. Conformational Analysis - Drug Design Org [drugdesign.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fiveable.me [fiveable.me]

- 17. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 18. notes.fluorine1.ru [notes.fluorine1.ru]

- 19. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 20. m.youtube.com [m.youtube.com]

A Technical Guide to Potential Research Areas for 1-Fluoro-2-methylpropan-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-methylpropan-2-amine is a fascinating, yet underexplored, chemical entity. Its structure, featuring a fluorinated methyl group adjacent to a sterically hindered tertiary amine, presents a unique combination of properties that are highly valuable in the field of medicinal chemistry. The incorporation of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity for target proteins.[1][2] This guide aims to provide a comprehensive overview of the potential research avenues for this compound, offering a roadmap for its exploration as a novel scaffold in drug discovery and other chemical sciences.

Physicochemical Properties and Synthesis

Currently, this compound is commercially available, primarily as its hydrochloride salt. A summary of its known and computed properties is presented below.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₄H₁₀FN | [3] |

| Molecular Weight | 91.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 112433-52-0 | [4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [5] |

| Computed LogP | 0.6932 | [5] |

| Hydrochloride Salt | ||

| Molecular Formula | C₄H₁₁ClFN | |

| CAS Number | 112433-51-9 | |

| Melting Point | 247-248 °C | |

| Physical Form | Powder |

While the compound is commercially available, the development of novel and efficient synthetic routes, particularly enantioselective methods, represents a significant research opportunity.

Potential Research Area 1.1: Novel Synthetic Methodologies

The development of stereoselective synthetic routes to access chiral analogs of this compound is a key area for investigation. This would enable the exploration of stereochemistry-dependent biological activities. A potential synthetic workflow is outlined below.

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound—a tertiary amine and a fluorinated alkyl group—are prevalent in many biologically active compounds. The tert-butylamine (B42293) moiety, for instance, is a key structural component in β-blockers and other pharmaceuticals.[6][7] The strategic placement of a fluorine atom can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the neighboring amine, thereby influencing its interaction with biological targets.[2][8]

Potential Research Area 2.1: Library Synthesis and Screening

A primary research direction is the use of this compound as a scaffold for the synthesis of a diverse chemical library. The primary amine serves as a handle for derivatization with a wide range of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to generate a library of amides, sulfonamides, and ureas for biological screening.

Potential Research Area 2.2: Exploration as a Bioisostere

The fluorinated neopentyl amine structure could serve as a bioisostere for other common chemical groups in known drugs. Replacing a metabolically labile group with this scaffold could lead to compounds with improved pharmacokinetic profiles.

Potential Research Area 2.3: Targeting Ion Channels and GPCRs

Many ion channel modulators and GPCR ligands feature tertiary amine structures. The unique electronic and steric properties of this compound make it an attractive candidate for incorporation into novel modulators of these target classes.

Experimental Protocol: Parallel Amide Synthesis

A representative protocol for the synthesis of an amide library from this compound hydrochloride is provided below.

-

Salt-to-Freebase Conversion: Dissolve this compound hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (B109758) (DCM) and 1M aqueous sodium hydroxide. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

-

Arraying Reactants: In a 96-well plate, dispense a solution of the free amine in anhydrous DCM (0.1 M, 100 µL per well).

-

Addition of Acyl Chlorides: To each well, add a solution of a unique acyl chloride (1.1 eq) in anhydrous DCM (0.11 M, 100 µL per well).

-

Reaction: Seal the plate and agitate at room temperature for 16 hours.

-

Workup: Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate to each well. Add 200 µL of DCM and shake. Allow the layers to separate and collect the organic phase.

-

Analysis and Purification: Analyze the crude product from each well by LC-MS. Purify desired products by preparative HPLC.

Agrochemical Research

The principles of drug discovery are often translatable to agrochemical research. The metabolic stability conferred by fluorination is also a desirable trait in pesticides and herbicides.

Potential Research Area 3.1: Screening for Herbicidal and Fungicidal Activity

A library of derivatives of this compound could be screened against a panel of common plant pathogens and weeds to identify potential lead compounds for new agrochemicals.

Materials Science

Primary amines are versatile building blocks in polymer chemistry and materials science.

Potential Research Area 4.1: Monomer for Novel Polymers

This compound could be explored as a monomer for the synthesis of novel fluorinated polymers. These materials could exhibit interesting properties such as low surface energy, high thermal stability, and chemical resistance, making them suitable for specialized coatings and membranes.

Proposed Research Cascade for Drug Discovery

The following diagram illustrates a logical workflow for the exploration of this compound in a drug discovery context.

Caption: A logical workflow for the progression of this compound from a starting scaffold to a preclinical candidate.

Hypothetical Signaling Pathway Modulation

Given the prevalence of tertiary amine-containing molecules as kinase inhibitors, derivatives of this compound could potentially modulate kinase signaling pathways, which are often dysregulated in diseases like cancer.

Caption: A hypothetical signaling pathway (MAPK) that could be targeted by derivatives of the core scaffold.

Conclusion

This compound represents a promising, yet largely untapped, resource for chemical and biological research. Its unique structural and electronic properties make it an ideal candidate for exploration in medicinal chemistry, agrochemicals, and materials science. The research avenues proposed in this guide provide a framework for a systematic investigation into the potential of this intriguing molecule. The development of diverse libraries based on this scaffold, coupled with robust biological screening, is likely to yield novel compounds with significant scientific and potentially commercial value.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C4H10FN | CID 13935250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 112433-52-0|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 7. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-Fluoro-2-methylpropan-2-amine in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and handling information for 1-Fluoro-2-methylpropan-2-amine and its hydrochloride salt. Due to the limited publicly available data specific to this compound, this guide also incorporates general safety protocols for handling fluorinated organic compounds and primary amines. It is imperative for all laboratory personnel to supplement this information with their institution's specific safety procedures.

Chemical and Physical Properties

This compound is a fluorinated primary amine. While extensive experimental data on the free base is limited, some properties of the compound and its more commonly supplied hydrochloride salt have been reported.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 2-fluoro-1,1-dimethyl-ethylamine | PubChem[1] |

| CAS Number | 112433-52-0 | EnamineStore[2] |

| Molecular Formula | C₄H₁₀FN | PubChem[1] |

| Molecular Weight | 91.13 g/mol | PubChem[1] |

| Boiling Point (Predicted) | 143.7°C at 760 mmHg (for HCl salt) | Guidechem[3] |

| Flash Point (Predicted) | 40.7°C (for HCl salt) | Guidechem[3] |

| Vapor Pressure (Predicted) | 4.69 mmHg at 25°C (for HCl salt) | Guidechem[3] |

| Physical Form | Powder (for HCl salt) | Sigma-Aldrich[4] |

| Melting Point | 247-248 °C (for HCl salt) | Sigma-Aldrich[4][5] |

Hazard Identification and Safety Precautions

The hydrochloride salt of this compound is classified as an irritant. The following GHS hazard statements apply:

-

H315: Causes skin irritation. [4]

-

H319: Causes serious eye irritation. [4]

-

H335: May cause respiratory irritation. [4]

Based on these classifications and the general reactivity of fluorinated amines, the following safety precautions are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Fluoro-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals